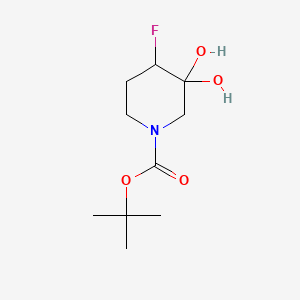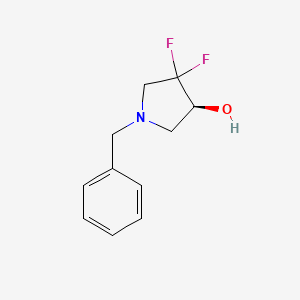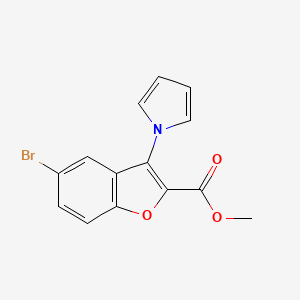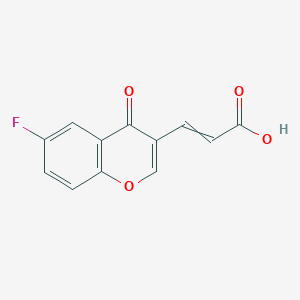![molecular formula C30H22Br2N2O8 B12453203 4,4'-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12453203.png)
4,4'-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid is a complex organic compound known for its unique structural properties This compound features a biphenyl core with two carboxylic acid groups and two bromophenoxyacetylamino groups attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the following steps:
Formation of 4-bromophenoxyacetic acid: This can be achieved by reacting 4-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acetylation: The 4-bromophenoxyacetic acid is then acetylated using acetic anhydride to form 4-bromophenoxyacetyl chloride.
Amidation: The 4-bromophenoxyacetyl chloride is reacted with 4,4’-diamino-3,3’-dicarboxybiphenyl to form the final product, 4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or reduce carboxylic acid groups to alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to proteins, enzymes, or receptors, affecting their function.
Pathways: It may influence signaling pathways, metabolic processes, or gene expression, depending on the specific biological context.
相似化合物的比较
Similar Compounds
4,4’-Bis{[(4-chlorophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid: Similar structure but with chlorine atoms instead of bromine.
4,4’-Bis{[(4-methoxyphenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid: Contains methoxy groups instead of bromine atoms.
Uniqueness
4,4’-Bis{[(4-bromophenoxy)acetyl]amino}biphenyl-3,3’-dicarboxylic acid is unique due to the presence of bromine atoms, which can influence its reactivity, binding affinity, and overall chemical behavior. This makes it a valuable compound for specific applications where these properties are desired.
属性
分子式 |
C30H22Br2N2O8 |
|---|---|
分子量 |
698.3 g/mol |
IUPAC 名称 |
2-[[2-(4-bromophenoxy)acetyl]amino]-5-[4-[[2-(4-bromophenoxy)acetyl]amino]-3-carboxyphenyl]benzoic acid |
InChI |
InChI=1S/C30H22Br2N2O8/c31-19-3-7-21(8-4-19)41-15-27(35)33-25-11-1-17(13-23(25)29(37)38)18-2-12-26(24(14-18)30(39)40)34-28(36)16-42-22-9-5-20(32)6-10-22/h1-14H,15-16H2,(H,33,35)(H,34,36)(H,37,38)(H,39,40) |
InChI 键 |
JFACPPUASHJCMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br)C(=O)O)C(=O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N'-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}-1-benzothiophene-2-carbohydrazide](/img/structure/B12453127.png)


![5-bromo-N-{[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]carbamothioyl}-2-methoxybenzamide](/img/structure/B12453171.png)

![N-(3-chlorophenyl)-3-{[(E)-(4,5-dimethoxy-2-nitrophenyl)methylidene]amino}benzamide](/img/structure/B12453187.png)
![3-{[benzyl(methyl)amino]methyl}-5-(4-methylphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12453194.png)
![12,12-dimethyl-4-(4-methylphenyl)-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B12453197.png)
![2-Methylamino-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12453204.png)
![N-[2-(3-bromo-4-hydroxyphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B12453209.png)
![4-({[(2Z)-3-(3,4-dimethoxybenzyl)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B12453210.png)
![(2S)-2-azido-2-[(4R,5R)-5-[(1S)-1-azido-2-(benzoyloxy)ethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethyl benzoate](/img/structure/B12453213.png)
![1-[(furan-2-ylmethyl)(1H-indol-2-ylacetyl)amino]-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B12453216.png)
